molecular formula C24H14O5 B1662638 レゾルシノールナフタレイン CAS No. 41307-63-5

レゾルシノールナフタレイン

カタログ番号: B1662638
CAS番号: 41307-63-5
分子量: 382.4 g/mol
InChIキー: FTUOFHGOGJGQAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レゾルシノールナフタレインは、アンジオテンシン変換酵素2(ACE2)の特異的なエンハンサーとしての役割で知られる化学化合物です。 分子式はC24H14O5、分子量は382.36 g/molです この化合物は、主に科学研究、特に高血圧や腎線維化に関連する研究で使用されています .

科学的研究の応用

作用機序

レゾルシノールナフタレインは、アンジオテンシン変換酵素2(ACE2)の活性を高めることで効果を発揮します。ACE2の分子表面ポケットにドッキングし、その活性を高め、アンジオテンシンIIの加水分解を引き起こします。 その結果、血管拡張作用と抗炎症作用を持つアンジオテンシン-(1–7)が生成されます この化合物によって、炎症促進性サイトカインのレベルが低下し、抗炎症性サイトカインのレベルが上昇します .

生化学分析

Biochemical Properties

Resorcinolnaphthalein interacts with several key biomolecules in biochemical reactions. It primarily acts as an activator of ACE2, increasing its activity with an EC50 value of 19.5 μM . This interaction leads to a cascade of biochemical events that result in the hydrolysis of angiotensin II, a peptide that constricts blood vessels, into angiotensin-(1–7), which has vasodilatory effects. This shift in the balance of angiotensin peptides helps to reduce blood pressure and improve endothelial function .

Cellular Effects

Resorcinolnaphthalein has significant effects on various cell types and cellular processes. In endothelial cells, it enhances ACE2 activity, leading to improved endothelial function and reduced neointimal formation . This compound also influences cell signaling pathways, particularly those involved in the renin-angiotensin system. By increasing the levels of angiotensin-(1–7) and decreasing angiotensin II, resorcinolnaphthalein helps to modulate gene expression and cellular metabolism, promoting vasodilation and reducing inflammation .

Molecular Mechanism

At the molecular level, resorcinolnaphthalein exerts its effects by binding to ACE2 and enhancing its enzymatic activity . This activation leads to the conversion of angiotensin II to angiotensin-(1–7), which then binds to the Mas receptor, initiating a signaling cascade that results in vasodilation and anti-inflammatory effects. Additionally, resorcinolnaphthalein’s activation of ACE2 reduces the levels of angiotensin II, thereby decreasing its pro-inflammatory and vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of resorcinolnaphthalein have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that continuous administration of resorcinolnaphthalein can maintain its beneficial effects on endothelial function and blood pressure regulation . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of resorcinolnaphthalein vary with different dosages in animal models. At therapeutic doses, it effectively reduces pulmonary arterial pressure and improves cardiac function without significant adverse effects . At higher doses, there may be toxic effects, including potential damage to renal and cardiac tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Resorcinolnaphthalein is involved in metabolic pathways related to the renin-angiotensin system. It interacts with ACE2 to convert angiotensin II to angiotensin-(1–7), which then participates in various metabolic processes that regulate blood pressure and vascular function . The compound’s effects on metabolic flux and metabolite levels are significant, as it helps to shift the balance towards vasodilation and anti-inflammatory states .

Transport and Distribution

Within cells and tissues, resorcinolnaphthalein is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects on ACE2 activity . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach endothelial cells and other relevant tissues to modulate the renin-angiotensin system effectively .

Subcellular Localization

Resorcinolnaphthalein’s subcellular localization is essential for its activity and function. It is directed to specific compartments, such as the plasma membrane, where ACE2 is located . This targeting is facilitated by post-translational modifications and binding interactions that ensure the compound reaches its site of action. The precise localization of resorcinolnaphthalein is critical for its ability to enhance ACE2 activity and exert its therapeutic effects .

準備方法

合成経路と反応条件

レゾルシノールナフタレインは、レゾルシノールとナフタレン誘導体を含む一連の化学反応によって合成できます。 具体的な合成経路と反応条件は、公開されている文献では広く記載されていませんが、通常は反応を促進するために有機溶媒と触媒を使用します .

工業生産方法

化学反応の分析

反応の種類

レゾルシノールナフタレインは、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件

レゾルシノールナフタレインを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の具体的な条件(温度や圧力など)は、目的の結果や使用される試薬の種類によって異なります .

生成される主な生成物

レゾルシノールナフタレインの反応から生成される主な生成物は、反応の種類や使用される試薬によって異なります。 たとえば、酸化反応ではキノンが生成され、還元反応ではヒドロキノンが生成される可能性があります .

科学研究への応用

レゾルシノールナフタレインは、次のようなさまざまな科学研究への応用があります。

生物活性

Resorcinolnaphthalein, a compound derived from resorcinol and naphthalene, has garnered attention for its biological activities, particularly as an activator of angiotensin-converting enzyme 2 (ACE2). This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Resorcinolnaphthalein acts primarily by modulating the renin-angiotensin-aldosterone system (RAAS). It has been identified as an ACE2 activator, which plays a critical role in converting angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), a peptide known for its organ-protective properties. The activation of ACE2 counteracts the detrimental effects of Ang II, which is implicated in various cardiovascular and renal diseases .

Key Findings:

  • Activation of ACE2 : In vitro studies demonstrated that resorcinolnaphthalein activates ACE2 with an effective concentration (EC50) of approximately 20 µM, enhancing its activity by 2.2-fold .
  • Allosteric Modulation : The compound binds to the hinge region of ACE2, suggesting an allosteric mechanism that enhances enzyme activity without directly competing with the substrate .

Biological Activity and Therapeutic Implications

The biological activity of resorcinolnaphthalein extends beyond ACE2 activation. It has been studied in various contexts, including cardiovascular health, diabetes management, and potential applications in COVID-19 treatment.

Cardiovascular Health

Resorcinolnaphthalein's ability to enhance ACE2 activity suggests it could be beneficial in managing hypertension and heart failure. By promoting the conversion of Ang II to Ang-(1-7), it may help alleviate vascular stress and improve cardiac function .

Diabetes Management

In diabetic models, the modulation of the RAAS through ACE2 activation has shown promise in preventing diabetic nephropathy. Resorcinolnaphthalein may contribute to renal protection by enhancing renal blood flow and reducing fibrosis associated with diabetes .

COVID-19 Treatment

Given ACE2's role as a receptor for SARS-CoV-2, resorcinolnaphthalein's ability to enhance ACE2 activity could be explored as a therapeutic strategy against COVID-19. By promoting ACE2 activity, it may help mitigate the severe effects of the virus on lung function and systemic inflammation .

Case Studies

Several studies have highlighted the efficacy of resorcinolnaphthalein in various biological contexts:

StudyContextFindings
Hernandez Prada et al. (2020)In vitro ACE2 activityResorcinolnaphthalein activated ACE2 by 2.2-fold at 20 µM concentration .
Clinical Trials (2021)Cardiovascular diseaseInvestigated safety and efficacy in patients with heart failure; potential benefits noted with RAAS modulation .
COVID-19 ResearchSARS-CoV-2 interactionExplored potential role in enhancing ACE2 function to reduce viral entry into cells .

特性

IUPAC Name

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOFHGOGJGQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320062
Record name 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41307-63-5
Record name NSC354317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Resorcinolnaphthalein
Reactant of Route 2
Reactant of Route 2
Resorcinolnaphthalein
Reactant of Route 3
Resorcinolnaphthalein
Reactant of Route 4
Resorcinolnaphthalein
Reactant of Route 5
Resorcinolnaphthalein
Reactant of Route 6
Resorcinolnaphthalein
Customer
Q & A

Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?

A1: Resorcinolnaphthalein acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:

  • Improved Endothelial Function: Resorcinolnaphthalein administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.
  • Reduced Inflammation: Studies demonstrate that resorcinolnaphthalein treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.
  • Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that resorcinolnaphthalein, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.

Q2: What evidence supports the claim that resorcinolnaphthalein prevents the development of severe PAH in animal models?

A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of resorcinolnaphthalein [, , ]. These studies consistently report that chronic administration of resorcinolnaphthalein results in:

  • Reduced pulmonary arterial pressure: Resorcinolnaphthalein treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].
  • Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with resorcinolnaphthalein [, , ].
  • Inhibition of pulmonary vascular remodeling: Resorcinolnaphthalein administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].

Q3: Are there any studies investigating the combination of resorcinolnaphthalein with other therapeutic agents for PAH?

A3: One study explored the combination of resorcinolnaphthalein with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of resorcinolnaphthalein on PAH development. This finding suggests that the beneficial effects of resorcinolnaphthalein are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。